molecular formula C15H14N2O B13670166 2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine

2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B13670166
M. Wt: 238.28 g/mol
InChI Key: RKGAIQWFMOGFHI-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminopyridine with 2-methoxybenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields . Additionally, continuous flow reactors can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridine, while nucleophilic substitution can produce derivatives with various functional groups attached to the phenyl ring .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxy and methyl groups in 2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine makes it unique among its analogs. These functional groups contribute to its distinct chemical reactivity and broaden its range of applications in various fields .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-(2-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O/c1-11-7-8-15-16-13(10-17(15)9-11)12-5-3-4-6-14(12)18-2/h3-10H,1-2H3

InChI Key

RKGAIQWFMOGFHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3OC

Origin of Product

United States

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